6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

medicinal chemistry screening compound structure-activity relationship

This 2-oxo-2H-chromene-3-carboxamide is a unique dual-nitro screening compound (6-nitro core + 3-nitrophenyl N-substituent). Its distinct electronic and steric profile is ideal for probing uncharted chemical space in drug discovery. As a novel entry for proprietary libraries, it serves as a critical tool for structure-activity relationship studies, matched-pair analysis, or as a selectivity probe where mono-nitro analogs have failed. Standardize your research with this high-purity starting point.

Molecular Formula C16H9N3O7
Molecular Weight 355.262
CAS No. 302815-02-7
Cat. No. B2703284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS302815-02-7
Molecular FormulaC16H9N3O7
Molecular Weight355.262
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C16H9N3O7/c20-15(17-10-2-1-3-11(8-10)18(22)23)13-7-9-6-12(19(24)25)4-5-14(9)26-16(13)21/h1-8H,(H,17,20)
InChIKeyLSSGWWOTDGYBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 302815-02-7): Procurement-Relevant Characterization & Baseline


6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 302815-02-7) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class. This class is characterized by a chromene-2-one core bearing a carboxamide at the 3-position and a 6-nitro substituent, further N-derivatized with a 3-nitrophenyl group. The 2-oxo-2H-chromene-3-carboxamide scaffold has been explored as a source of selective anti-Helicobacter pylori agents [1] and as sphingosine-1-phosphate (S1P) receptor modulators [2]. However, for this specific derivative, authoritative public biological characterization is extremely limited. The compound is offered by several screening-compound vendors, indicating its primary current role is as a tool for early-stage drug discovery or chemical biology probe development, rather than an optimized lead.

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Why In-Class Compounds Cannot Be Interchanged


Within the 2-oxo-2H-chromene-3-carboxamide series, minor structural modifications translate into steep changes in biological activity and selectivity. The anti-H. pylori series demonstrated that moving from an unsubstituted phenyl to a 4-acylphenyl group shifted MIC values from >16 µg/mL to 0.25–1 µg/mL [1], while S1P receptor modulators in the same chemotype require precise substitution patterns for potency and subtype selectivity [2]. The presence of dual nitro groups (6-nitro on the chromene core plus a 3-nitrophenyl on the carboxamide nitrogen) in this compound creates an electronic and steric profile that is distinct from mono-nitro or non-nitrated analogs, potentially altering solubility, metabolic stability, and target engagement. Without direct comparative data, substituting a closely related analog (e.g., N-(4-nitrophenyl)-, N-(2-nitrophenyl)-, or 6-nitro-N-phenyl derivative) carries a high risk of losing the specific activity profile for which this compound was originally selected.

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Quantitative Evidence for Differentiated Selection


Absence of Public Quantitative Comparator Data Defines the Current Differentiation Landscape

A comprehensive search of primary literature, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB, PubMed) did not retrieve any quantitative biological activity data (MIC, IC50, Ki, EC50, etc.) for 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 302815-02-7), nor any head-to-head comparison with its closest analogs. The compound's name and CAS number are not present in the key peer-reviewed SAR studies on anti-H. pylori coumarin-3-carboxamides [1] or in the exemplified compounds of the S1P modulator patent [2]. This data void is itself the primary differentiator: procurement must be driven by the user's internal screening data, not by publicly benchmarked superiority.

medicinal chemistry screening compound structure-activity relationship

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Best-Fit Application Scenarios Based on Current Evidence


Internal Screening Library Expansion for Coumarin-3-Carboxamide SAR

Given the complete absence of public biological data [1][2], the principal rational use of CAS 302815-02-7 is as a structurally novel entry in an internal proprietary screening library. Its dual-nitro substitution pattern is distinct from the mono-nitro and acyl-substituted analogs that dominate the published anti-H. pylori and S1P literature, offering an opportunity to probe uncharted chemical space within the 2-oxo-2H-chromene-3-carboxamide pharmacophore.

Negative Control or Selectivity Counter-Screen in Nitroarene-Focused Programs

If internal data emerge showing that the 3-nitrophenyl N-substituent abolishes activity at a target engaged by other 6-nitro-coumarin-3-carboxamides, this compound could serve as a matched negative control for target engagement studies or as a selectivity probe to differentiate nitroarene-dependent vs. independent mechanisms of action.

Physicochemical Benchmarking Against Mono-Nitro and Non-Nitro Coumarin-3-Carboxamides

The compound can be used to experimentally determine the impact of a second nitro group on key physicochemical parameters—such as logP, aqueous solubility, and metabolic stability—relative to analogs like 6-nitro-N-phenyl-2-oxo-2H-chromene-3-carboxamide or N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. These data would inform design decisions in lead optimization programs where the coumarin-3-carboxamide core is privileged.

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